molecular formula C11H13NO3 B13674019 Ethyl 4-acetyl-3-aminobenzoate

Ethyl 4-acetyl-3-aminobenzoate

Cat. No.: B13674019
M. Wt: 207.23 g/mol
InChI Key: AIYFUVFVKOWPML-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an ethyl ester group, an acetyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetyl-3-aminobenzoate can be achieved through several methods. One common approach involves the acetylation of ethyl 3-aminobenzoate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow synthesis process. This method allows for the optimization of reaction conditions, leading to high conversion rates and selectivity. The use of automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetyl-3-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetyl group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 4-hydroxy-3-aminobenzoate.

    Substitution: 4-acetyl-3-aminobenzoic acid.

Scientific Research Applications

Ethyl 4-acetyl-3-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by amino acids in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-acetyl-3-aminobenzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Unlike this compound, this compound lacks the acetyl group, which affects its reactivity and applications.

    Ethyl 3-aminobenzoate: This compound has the amino group in a different position, leading to variations in its chemical properties and biological activity.

    4-acetyl-3-aminobenzoic acid: This compound lacks the ethyl ester group, which influences its solubility and reactivity.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 4-acetyl-3-aminobenzoate

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)8-4-5-9(7(2)13)10(12)6-8/h4-6H,3,12H2,1-2H3

InChI Key

AIYFUVFVKOWPML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)C)N

Origin of Product

United States

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